molecular formula C15H18O3 B11797493 Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol

Cat. No.: B11797493
M. Wt: 246.30 g/mol
InChI Key: GXTQXKXGJGEXNG-UHFFFAOYSA-N
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Description

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol is a chemical compound with the CAS Registry Number 1443343-90-5 and a molecular formula of C15H18O3. It has a molecular weight of 246.30 g/mol . This benzhydrol-class compound features a central carbon bonded to both a furan-2-yl ring and a 3-isopropoxy-5-methylphenyl ring, making it a potentially valuable scaffold in synthetic and medicinal chemistry research. The structural motif of this compound suggests significant potential as a synthetic intermediate. Its molecular framework, containing both furan and substituted benzene rings, is commonly found in compounds with diverse biological activities. Furan-containing structures are frequently investigated for their relevance in developing new pharmaceuticals and materials . Specifically, dihydronaphthofuran derivatives, which share the furan structural element, have been identified in numerous natural and non-natural products exhibiting a wide array of biological and pharmacological properties, such as cytotoxic, antifungal, and antioxidant activities . This compound may serve as a key precursor in the synthesis of complex heterocyclic systems, including dihydronaphthofurans, via various synthetic strategies like annulation or cycloaddition reactions . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols when handling this material.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

furan-2-yl-(3-methyl-5-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C15H18O3/c1-10(2)18-13-8-11(3)7-12(9-13)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3

InChI Key

GXTQXKXGJGEXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)C(C2=CC=CO2)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Isopropoxy-5-methylbenzaldehyde

The substituted benzaldehyde precursor is synthesized via Williamson ether synthesis:

  • Starting material : 3-Hydroxy-5-methylbenzaldehyde undergoes alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Workup : The reaction mixture is filtered, and the product is extracted with ethyl acetate. Solvent evaporation yields 3-isopropoxy-5-methylbenzaldehyde (85–90% purity).

Preparation of Furan-2-ylmagnesium Bromide

  • Reagent synthesis : 2-Bromofuran reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The exothermic reaction forms furan-2-ylmagnesium bromide.

  • Challenges : Limited commercial availability of 2-bromofuran necessitates in situ generation via directed lithiation of furan using n-butyllithium (n-BuLi) at −78°C.

Coupling Reaction

  • Mechanism : The Grignard reagent attacks the carbonyl carbon of 3-isopropoxy-5-methylbenzaldehyde, forming a tetrahedral intermediate. Acidic workup (e.g., NH₄Cl) protonates the alkoxide to yield the secondary alcohol.

  • Conditions : Reaction proceeds at 0°C to room temperature for 4–6 hours.

  • Yield : ~60–70% after column chromatography (silica gel, hexane/ethyl acetate).

Organolithium Reagent Approach

Lithiation of Furan

  • Directed metallation : Furan reacts with n-BuLi in THF at −78°C, generating 2-lithiofuran. This intermediate is highly reactive and requires immediate use.

Nucleophilic Addition to Aldehyde

  • Reaction : 3-Isopropoxy-5-methylbenzaldehyde is added dropwise to the lithiofuran solution. The organolithium species adds to the aldehyde, forming the alkoxide intermediate.

  • Quenching : Hydrolysis with dilute HCl yields the crude product, which is purified via recrystallization (ethanol/water).

  • Advantages : Higher regioselectivity compared to Grignard methods.

Ketone Intermediate Reduction

Synthesis of (3-Isopropoxy-5-methylphenyl)(furan-2-yl)ketone

  • Acylation : 3-Isopropoxy-5-methylbenzoyl chloride (prepared via thionyl chloride treatment of the corresponding carboxylic acid) reacts with 2-lithiofuran. The organolithium attacks the acyl chloride, forming the ketone.

  • Purification : Column chromatography (hexane/acetone) isolates the ketone (55–65% yield).

Reduction to Secondary Alcohol

  • Reducing agents : Lithium aluminum hydride (LiAlH₄) in dry diethyl ether reduces the ketone to the alcohol at 0°C.

  • Workup : Careful quenching with aqueous Na₂SO₄ followed by extraction with dichloromethane.

  • Yield : ~75–80% after purification.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Grignard AdditionAlkylation, Grignard formation, coupling60–70%Scalable, uses commercial reagentsSensitivity to moisture/oxygen
Organolithium ApproachLithiation, nucleophilic addition65–75%High regioselectivityRequires cryogenic conditions
Ketone ReductionAcylation, LiAlH₄ reduction75–80%Reliable reduction stepMulti-step synthesis of intermediates

Optimization Strategies

Solvent Selection

  • THF vs. DMF : THF enhances Grignard/organolithium reactivity, while DMF improves solubility in alkylation steps.

  • Temperature control : Cryogenic conditions (−78°C) prevent side reactions in lithiation steps.

Catalytic Enhancements

  • Lewis acids : Boron trifluoride (BF₃) accelerates aldol condensations in related furan-phenyl systems.

  • Palladium catalysts : Suzuki-Miyaura coupling could theoretically link furan and phenyl boronic acids, though this remains unexplored for this compound.

Challenges and Limitations

  • Functional group compatibility : The isopropoxy group may undergo elimination under strongly acidic/basic conditions.

  • Purification difficulties : Polar byproducts require advanced chromatographic techniques (e.g., preparative HPLC).

  • Stereochemical control : Racemization at the secondary alcohol center necessitates chiral resolution methods if enantiopure product is required.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan rings often exhibit significant biological activities, including anticancer properties. Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol may interact with various biological targets, potentially leading to therapeutic applications. Preliminary studies suggest that related compounds can inhibit cancer cell proliferation, making them candidates for further investigation in cancer treatment protocols.

Case Study: Anticancer Screening
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of related furan derivatives against human tumor cells. The results showed promising growth inhibition rates, indicating that furan derivatives could be developed into effective anticancer agents .

Antimicrobial Properties

The compound's structural motifs suggest potential antimicrobial activity. Furan derivatives have been reported to possess antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various pathogens such as Escherichia coli and Candida albicans.

Case Study: Antimicrobial Evaluation
In vitro studies demonstrated that certain furan derivatives exhibited moderate antimicrobial activity against Aspergillus niger and Bacillus cereus, highlighting the potential of furan-based compounds in developing new antimicrobial agents .

Agrochemicals

This compound's properties could be explored for use in agrochemicals or as fungicides. The unique structure may enhance its efficacy in agricultural applications, particularly in pest control or as growth regulators.

Potential Applications:

  • Fungicides: Targeting fungal pathogens affecting crops.
  • Pesticides: Acting against insect pests due to its bioactive nature.

Material Science

The compound's unique structural features may lend themselves to applications in material science. Its potential for modification allows for the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Research Directions:

  • Development of polymers incorporating furan derivatives.
  • Exploration of furan-based materials for electronic applications.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common approaches include:

  • Oxidation Reactions: Utilizing potassium permanganate.
  • Reduction Reactions: Employing lithium aluminum hydride.

Specific reaction conditions vary but often involve solvents like dimethylformamide or tetrahydrofuran under controlled temperatures.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(Hydroxymethyl)furanContains a hydroxymethyl groupSimpler structure without aromatic substitution
3-Isopropoxy-4-methylphenolLacks the furan ringMore straightforward phenolic structure
Furan-2-carboxylic acidContains a carboxylic acid instead of methanolDifferent functional group leading to varied reactivity

This compound stands out due to its combination of a furan ring with an isopropoxy-substituted phenol, providing unique chemical properties and potential biological activities not found in simpler analogs.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol with structurally related furan methanol derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications/Findings
This compound (Target) C₁₆H₂₀O₃ 260.33 g/mol 3-isopropoxy, 5-methylphenyl High lipophilicity; steric hindrance at phenyl ring Potential use in drug delivery or catalysis (inferred from substituent effects)
Ethoxy(furan-2-yl)methanol (EFM) C₇H₁₀O₃ 142.15 g/mol Ethoxy (–OCH₂CH₃) Lower molecular weight; higher aqueous solubility Intermediate in biomass detoxification
[5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol C₁₂H₁₁ClO₂ 222.67 g/mol 4-chlorophenyl, 2-methyl Electron-withdrawing Cl enhances stability; moderate lipophilicity Antimicrobial activity (hypothesized based on chlorophenyl analogs)
[5-(3-Amino-2-methylphenyl)-2-furyl]methanol C₁₂H₁₃NO₂ 203.24 g/mol 3-amino-2-methylphenyl Amino group enables hydrogen bonding; increased polarity Pharmaceutical intermediate (e.g., kinase inhibitors)
[(Hydroxymethyl)furan-2-yl]methanol C₆H₈O₃ 128.12 g/mol None (simplest furan methanol) High reactivity; prone to oxidation Detoxification product of furfural in microbial systems

Physicochemical and Reactivity Trends

Lipophilicity: The target compound’s isopropoxy group increases lipophilicity compared to ethoxy (EFM) or hydroxymethyl substituents, favoring membrane permeability in biological systems. Chlorophenyl and aminophenyl analogs exhibit intermediate lipophilicity due to polar functional groups .

Electronic Effects: Electron-withdrawing groups (e.g., Cl in the chlorophenyl analog) stabilize the aromatic ring but reduce nucleophilicity at the methanol group . Electron-donating groups (e.g., isopropoxy) enhance resonance stabilization of the phenyl ring, increasing acidity of the –OH group .

Thermal Stability: Substituted phenyl groups (e.g., chlorophenyl, aminophenyl) improve thermal stability compared to aliphatic substituents (e.g., EFM) due to aromatic conjugation .

Biological Activity

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.

Structural Characteristics

The compound features a furan ring, a methanol group, and a substituted aromatic ring with an isopropoxy and methyl group. Its molecular formula is C15H18O3, indicating the presence of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms. The unique combination of these structural elements suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Specific reaction conditions may vary but often utilize solvents like dimethylformamide or tetrahydrofuran under controlled temperatures.

Antimicrobial Properties

Compounds containing furan rings are known for their significant biological activities, including antimicrobial effects. Preliminary studies suggest that this compound may exhibit similar properties due to its structural motifs. Research on related compounds indicates that they can interact with bacterial membranes, potentially leading to reduced biofilm formation and enhanced antimicrobial efficacy .

Anticancer Potential

The anticancer activity of furan-containing compounds has been documented in several studies. The unique structure of this compound may contribute to its ability to interfere with cancer cell proliferation or induce apoptosis. Research on structurally similar compounds indicates promising results in inhibiting tumor growth in vitro and in vivo .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-(Hydroxymethyl)furanContains a hydroxymethyl groupSimpler structure without aromatic substitution
3-Isopropoxy-4-methylphenolLacks the furan ringMore straightforward phenolic structure
Furan-2-carboxylic acidContains a carboxylic acid instead of methanolDifferent functional group leading to varied reactivity

This compound stands out due to its combination of a furan ring with an isopropoxy-substituted phenol, providing unique chemical properties and potential biological activities not found in simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In studies assessing the antimicrobial activity of furan derivatives, compounds similar to this compound demonstrated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
  • Cytotoxicity Against Cancer Cells : Research has shown that structurally related furan compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
  • Inflammation Modulation : Studies indicate that furan derivatives can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in cellular models, providing insights into their potential use as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol from biomass-derived furans?

  • Answer : Acetalization reactions using glycerol or diols can be adapted from protocols for analogous furan-methanol derivatives. For example, intermediates like FD (2-(furan-2-yl)-1,3-dioxane) can be monitored via ex-situ ¹H NMR to track aldehyde proton disappearance (δ ~9.5 ppm) and acetalic proton formation (δ ~5.5 ppm) . Optimize reaction conditions (e.g., acid catalysts, solvent polarity) to suppress side reactions such as over-acetalization or etherification .

Q. How can the structure of this compound be confirmed experimentally?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify the furan ring protons (δ ~6.5–7.5 ppm), methanol -OH (δ ~2–3 ppm, broad), and isopropoxy methyl groups (δ ~1.2–1.4 ppm) .
  • X-ray crystallography : Refine the crystal structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Answer : The polar -OH group and hydrophobic aryl/furan moieties complicate chromatographic separation. Use gradient elution (e.g., hexane/ethyl acetate) on silica gel or reverse-phase HPLC. Recrystallization in ethanol/water mixtures may improve purity, leveraging solubility differences .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-isopropoxy-5-methylphenyl group influence the compound’s reactivity in catalytic transformations?

  • Answer : The bulky isopropoxy group reduces electrophilicity at the benzylic carbon, favoring nucleophilic substitution at the furan ring. Computational studies (DFT) can map charge distribution and predict regioselectivity in reactions like oxidation or cross-coupling. Compare with analogs lacking substituents (e.g., EFM, ethoxy(furan-2-yl)methanol) to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in proposed reaction mechanisms involving this compound?

  • Answer : Combine kinetic isotope effects (KIEs), isotopic labeling (e.g., ¹⁸O in methanol), and in-situ IR spectroscopy to distinguish between competing pathways (e.g., SN2 vs. radical mechanisms). For example, deuterated methanol (CD₃OH) can clarify proton transfer steps in acid-catalyzed reactions .

Q. How does hydrogen bonding between the methanol group and biological targets modulate activity?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes or receptors. Compare binding affinities of this compound with derivatives lacking the -OH group (e.g., methyl ether analogs). Experimental validation via SPR or ITC quantifies thermodynamic parameters .

Methodological Resources

  • Crystallography : SHELXL refinement parameters (e.g., R-factor convergence, twin law identification) ensure accurate structural determination .
  • Computational Tools : Gaussian 16 or ORCA for DFT calculations; PyMOL for visualizing hydrogen bonds and π-π stacking .
  • Spectroscopy : DRIFTS for monitoring solid-state reactions; 2D NMR (COSY, HSQC) for resolving overlapping signals .

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